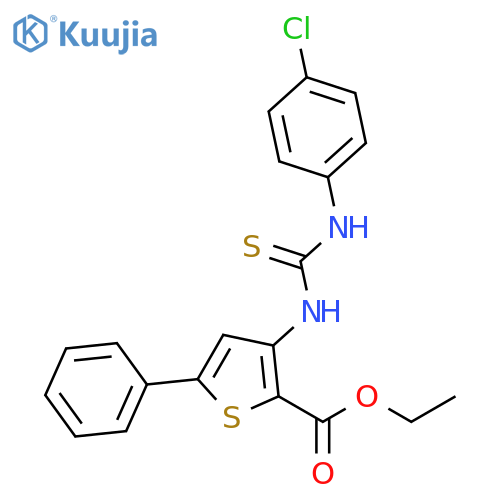

Cas no 391866-80-1 (ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate)

ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Thiophenecarboxylic acid, 3-[[[(4-chlorophenyl)amino]thioxomethyl]amino]-5-phenyl-, ethyl ester

- F0463-0012

- AKOS024578031

- ETHYL 3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-5-PHENYLTHIOPHENE-2-CARBOXYLATE

- 391866-80-1

- ethyl 3-[(4-chlorophenyl)carbamothioylamino]-5-phenylthiophene-2-carboxylate

- ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate

- ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate

-

- インチ: 1S/C20H17ClN2O2S2/c1-2-25-19(24)18-16(12-17(27-18)13-6-4-3-5-7-13)23-20(26)22-15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H2,22,23,26)

- InChIKey: ZHYOBIURHVHBLT-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)SC(C2=CC=CC=C2)=CC=1NC(NC1=CC=C(Cl)C=C1)=S

計算された属性

- せいみつぶんしりょう: 416.0419978g/mol

- どういたいしつりょう: 416.0419978g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 508

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 6.2

じっけんとくせい

- 密度みつど: 1.395±0.06 g/cm3(Predicted)

- ふってん: 565.2±60.0 °C(Predicted)

- 酸性度係数(pKa): 11.27±0.70(Predicted)

ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0463-0012-40mg |

ethyl 3-{[(4-chlorophenyl)carbamothioyl]amino}-5-phenylthiophene-2-carboxylate |

391866-80-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0463-0012-10μmol |

ethyl 3-{[(4-chlorophenyl)carbamothioyl]amino}-5-phenylthiophene-2-carboxylate |

391866-80-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0463-0012-20μmol |

ethyl 3-{[(4-chlorophenyl)carbamothioyl]amino}-5-phenylthiophene-2-carboxylate |

391866-80-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0463-0012-25mg |

ethyl 3-{[(4-chlorophenyl)carbamothioyl]amino}-5-phenylthiophene-2-carboxylate |

391866-80-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0463-0012-4mg |

ethyl 3-{[(4-chlorophenyl)carbamothioyl]amino}-5-phenylthiophene-2-carboxylate |

391866-80-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0463-0012-75mg |

ethyl 3-{[(4-chlorophenyl)carbamothioyl]amino}-5-phenylthiophene-2-carboxylate |

391866-80-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0463-0012-20mg |

ethyl 3-{[(4-chlorophenyl)carbamothioyl]amino}-5-phenylthiophene-2-carboxylate |

391866-80-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0463-0012-30mg |

ethyl 3-{[(4-chlorophenyl)carbamothioyl]amino}-5-phenylthiophene-2-carboxylate |

391866-80-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0463-0012-10mg |

ethyl 3-{[(4-chlorophenyl)carbamothioyl]amino}-5-phenylthiophene-2-carboxylate |

391866-80-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0463-0012-100mg |

ethyl 3-{[(4-chlorophenyl)carbamothioyl]amino}-5-phenylthiophene-2-carboxylate |

391866-80-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 |

ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate 関連文献

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylateに関する追加情報

Professional Introduction to Ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate (CAS No. 391866-80-1)

Ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate, with the CAS number 391866-80-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive study in academic and industrial settings.

The molecular structure of Ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate features a thiophene core, which is a heterocyclic aromatic ring system containing sulfur. Thiophene derivatives are widely recognized for their role in various biological processes and have been extensively explored for their pharmacological properties. The presence of both carbamothioyl and carboxyl functional groups in this compound suggests potential interactions with biological targets, making it a promising candidate for drug discovery.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from thiophene-based scaffolds. The incorporation of substituents such as 4-chlorophenyl and ethyl groups enhances the compound's solubility and bioavailability, which are critical factors in drug design. Furthermore, the carbamothioylamino moiety introduces a polar region that can interact with polar biological targets, potentially increasing the compound's efficacy.

Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in addressing complex diseases. Ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate represents a unique example of how modifications to a basic thiophene framework can lead to the discovery of new pharmacological entities. Studies have shown that thiophene derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the advancements in organic chemistry but also underscore the importance of innovative methodologies in drug development.

One of the most compelling aspects of Ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate is its potential application in modulating biological pathways associated with diseases. For instance, recent studies have demonstrated that thiophene derivatives can interact with enzymes and receptors involved in metabolic disorders. The structural features of this compound make it a candidate for further investigation into its role in regulating these pathways.

The pharmacokinetic properties of Ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate are also of great interest. The presence of polar functional groups influences its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for optimizing drug formulations and ensuring therapeutic efficacy. Computational modeling and experimental techniques are being used to predict and verify these pharmacokinetic characteristics.

In conclusion, Ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate (CAS No. 391866-80-1) is a structurally complex and biologically relevant compound that holds significant promise in pharmaceutical research. Its unique molecular architecture and potential interactions with biological targets make it an attractive candidate for further study. As research continues to uncover new applications for thiophene derivatives, compounds like this one will play a crucial role in the development of next-generation therapeutics.

391866-80-1 (ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate) 関連製品

- 195310-75-9(tert-butyl (2S)-2-amino-4,4-dimethylpentanoate)

- 2567496-17-5(9-Bromo-1-chlorononan-2-one)

- 93306-73-1(3-(4-methoxy-3-methylphenyl)propan-1-ol)

- 1269050-34-1((1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride)

- 1030520-58-1(4-(Ethylthio)-1,3,5-triazin-2-amine)

- 102029-68-5(Adenosine 5’-Monophosphoramidate Sodium Salt)

- 2171963-16-7(1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)

- 1805911-49-2(Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate)

- 2229159-15-1(1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopentylmethanamine)